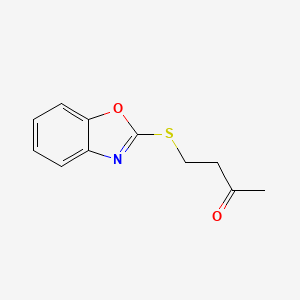

4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

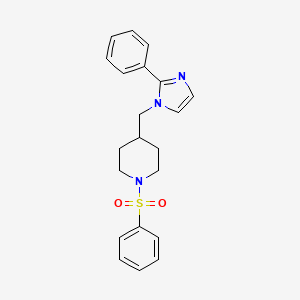

“4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one” is a chemical compound with the molecular formula C11H11NO2S . It has a molecular weight of 221.28 .

Synthesis Analysis

The synthesis of benzoxazoles, which is a key component of the compound, has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Chemical Reactions Analysis

Benzoxazoles can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .

Aplicaciones Científicas De Investigación

Antitubercular Activity

Benzoxazole derivatives, including compounds with the 4-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one structure, have been synthesized and evaluated for their antitubercular activity. These compounds were tested against various strains of Mycobacterium tuberculosis, showing significant antitubercular activity. Some of these compounds exhibited higher activity against certain strains than the commercially available antituberculosis drug Isoniazid (Łukowska-Chojnacka, Kowalkowska, & Napiórkowska, 2018).

Anti-Candida Activity

A series of benzoxazole derivatives, including analogues of this compound, were tested for their activity against Candida strains. These compounds demonstrated significant anti-Candida albicans activity, with certain derivatives showing comparable activity to commercially available azoles. The benzoxazoles displayed a broad spectrum of anti-Candida activity, suggesting their potential as safe therapeutic agents (Staniszewska et al., 2021).

Asymmetric Reduction in Fungal Strains

Fungal strains were used for the asymmetric reduction of 1-(benzoazol-2-ylsulfanyl)propan-2-ones to corresponding alcohols. These biotransformation products were isolated with high yields and enantiomeric purity, highlighting the potential of these compounds in the field of asymmetric synthesis and biocatalysis (Borowiecki, Włoczewska, & Ochal, 2014).

Photolytic Reactivity Studies

The photo-cleavage and reactivity of benzoxazol-2-ylsulfanyl radicals, derivatives of compounds like this compound, were studied. These studies provide insights into the reactivity and potential applications of these compounds in photochemical processes (Alam, Konami, Watanabe, & Ito, 1996).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-8(13)6-7-15-11-12-9-4-2-3-5-10(9)14-11/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFNXNLUXGFTOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCSC1=NC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2565527.png)

![11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2565528.png)

![3-(3,4-dimethoxyphenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2565529.png)

![3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2565533.png)

![2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinoline-4-carboxamide](/img/structure/B2565537.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2565538.png)

![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2565547.png)

![6-methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B2565549.png)